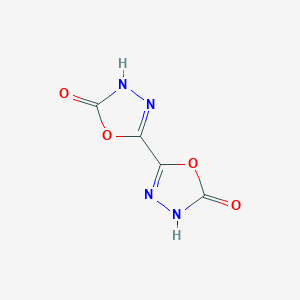
Lithium, (2,4,6-trifluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, (2,4,6-trifluorophenyl)- is an organolithium compound that features a lithium atom bonded to a 2,4,6-trifluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Lithium, (2,4,6-trifluorophenyl)- typically involves the reaction of 2,4,6-trifluorophenyl halides with lithium metal. One common method is the direct reaction of 2,4,6-trifluorophenyl bromide with lithium in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
Industrial production of Lithium, (2,4,6-trifluorophenyl)- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure consistent product quality and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, (2,4,6-trifluorophenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Addition Reactions: It can add to electrophilic double bonds, such as carbonyl groups, to form new carbon-lithium bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides, with reactions typically carried out in polar aprotic solvents like THF or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium or nickel catalysts are often used, with reactions conducted under an inert atmosphere at elevated temperatures.
Addition Reactions: Reactions with carbonyl compounds are usually performed in the presence of a Lewis acid catalyst to enhance reactivity.
Major Products Formed
Substitution Reactions: The major products are substituted 2,4,6-trifluorophenyl derivatives.
Coupling Reactions: The products are biaryl compounds or other coupled products.
Addition Reactions: The products are typically alcohols or other functionalized compounds.
Applications De Recherche Scientifique
Lithium, (2,4,6-trifluorophenyl)- has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to introduce fluorinated groups.
Medicinal Chemistry: It is investigated for its potential use in the development of new drugs, particularly those targeting specific biological pathways.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Mécanisme D'action
The mechanism of action of Lithium, (2,4,6-trifluorophenyl)- involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, the lithium atom acts as a nucleophile, attacking electrophilic centers in the substrate. In cross-coupling reactions, it participates in transmetalation steps, transferring the 2,4,6-trifluorophenyl group to the metal catalyst. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium, (2,4,5-trifluorophenyl)-
- Lithium, (2,3,6-trifluorophenyl)-
- Lithium, (3,4,5-trifluorophenyl)-
Uniqueness
Lithium, (2,4,6-trifluorophenyl)- is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its reactivity and selectivity in chemical reactions. The 2,4,6-trifluorophenyl group provides distinct electronic and steric properties compared to other trifluorophenyl derivatives, making it valuable in specific synthetic applications.
Propriétés
Numéro CAS |
53732-49-3 |
|---|---|
Formule moléculaire |
C6H2F3Li |
Poids moléculaire |
138.0 g/mol |
Nom IUPAC |
lithium;1,3,5-trifluorobenzene-6-ide |
InChI |
InChI=1S/C6H2F3.Li/c7-4-1-5(8)3-6(9)2-4;/h1-2H;/q-1;+1 |
Clé InChI |
RSGJPNYBTPALAD-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1=C(C=C([C-]=C1F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


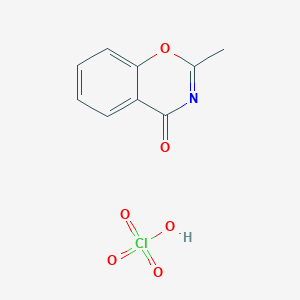
![2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane](/img/structure/B14645856.png)
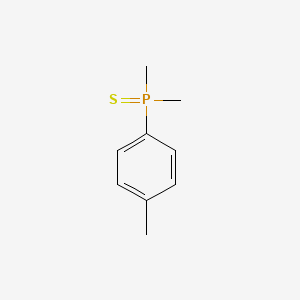
![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)
![3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile](/img/structure/B14645880.png)
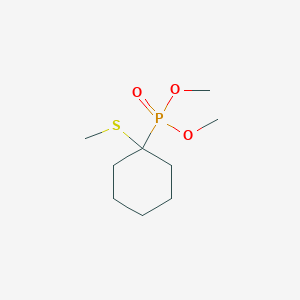
![Benzo[c]thiophene, octahydro-, cis-](/img/structure/B14645885.png)
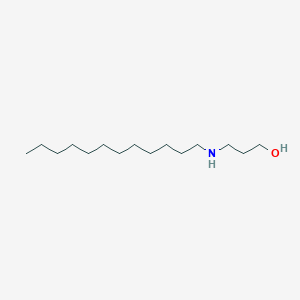

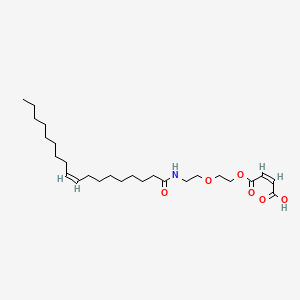
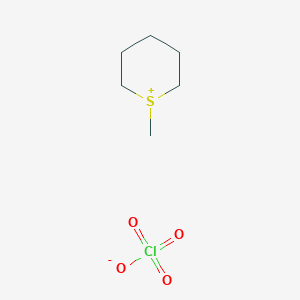
![4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14645909.png)

